molecular formula C3H7N3O B13511496 4-Aminopyrazolidin-3-one CAS No. 5678-05-7

4-Aminopyrazolidin-3-one

Cat. No.: B13511496
CAS No.: 5678-05-7
M. Wt: 101.11 g/mol
InChI Key: UHVYZFNUNCKZAU-UHFFFAOYSA-N
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Description

4-Aminopyrazolidin-3-one is a heterocyclic compound that has garnered significant interest in recent years due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrazolidine ring with an amino group at the 4-position and a carbonyl group at the 3-position. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable scaffold for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds. For example, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield this compound. Another method involves the use of azomethine imines derived from hydrazones and aldehydes, which undergo cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of greener and more sustainable methods, such as the use of environmentally benign solvents and catalysts, is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrazolidin-3-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidin-3-one derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, acyl, or other functional groups at the 4-position.

Scientific Research Applications

4-Aminopyrazolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopyrazolidin-3-one and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, while others may interact with bacterial cell membranes to exert antimicrobial effects . The exact mechanism can vary depending on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

4-Aminopyrazolidin-3-one can be compared with other similar compounds, such as:

    Pyrazolidin-3-one: Lacks the amino group at the 4-position, which can significantly alter its reactivity and biological activity.

    4-Aminopyrazole: Contains a pyrazole ring instead of a pyrazolidine ring, leading to different chemical properties and applications.

    4-Aminopyrimidine: Features a pyrimidine ring, which can affect its interactions with biological targets and its overall stability.

The uniqueness of this compound lies in its specific combination of a pyrazolidine ring with an amino group at the 4-position and a carbonyl group at the 3-position, which allows for a wide range of chemical modifications and applications.

Properties

CAS No.

5678-05-7

Molecular Formula

C3H7N3O

Molecular Weight

101.11 g/mol

IUPAC Name

4-aminopyrazolidin-3-one

InChI

InChI=1S/C3H7N3O/c4-2-1-5-6-3(2)7/h2,5H,1,4H2,(H,6,7)

InChI Key

UHVYZFNUNCKZAU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NN1)N

Origin of Product

United States

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